Cas no 1313183-08-2 ((2R)-2-Amino-3-(pyrrolidin-3-yl)propanoic acid)

(2R)-2-Amino-3-(pyrrolidin-3-yl)propanoic acid is a non-proteinogenic amino acid derivative featuring a pyrrolidine ring at the β-position of its alanine backbone. This chiral compound is of interest in medicinal chemistry and peptide research due to its structural similarity to proline and its potential as a constrained scaffold for modulating peptide conformation. The (R)-configuration ensures stereochemical specificity, making it valuable for studying enzyme-substrate interactions or designing bioactive peptides with enhanced stability. Its pyrrolidine moiety offers rigidity, which can influence secondary structure formation in synthetic peptides. The compound is typically used in academic and pharmaceutical research for exploring structure-activity relationships or as a building block in peptidomimetics.
(2R)-2-Amino-3-(pyrrolidin-3-yl)propanoic acid structure
1313183-08-2 structure
Product Name:(2R)-2-Amino-3-(pyrrolidin-3-yl)propanoic acid
CAS No:1313183-08-2
MF:C7H14N2O2
MW:158.198261737823
CID:1036009
PubChem ID:55277568
Update Time:2025-05-26

(2R)-2-Amino-3-(pyrrolidin-3-yl)propanoic acid Chemical and Physical Properties

Names and Identifiers

    • (2R)-2-Amino-3-(pyrrolidin-3-yl)propanoic acid
    • (2R)-2-amino-3-pyrrolidin-3-ylpropanoic acid
    • DTXSID30717275
    • AKOS006329429
    • (2R)-2-Amino-3-(pyrrolidin-3-yl)propanoicacid
    • 3-Pyrrolidinepropanoic acid, alpha-amino-, (alphaR)-
    • 3-Pyrrolidin-3-yl-D-alanine
    • 3-(3-PYRROLIDINYL)-D-ALANINE
    • 1313183-08-2
    • Inchi: 1S/C7H14N2O2/c8-6(7(10)11)3-5-1-2-9-4-5/h5-6,9H,1-4,8H2,(H,10,11)/t5?,6-/m1/s1
    • InChI Key: UJGNCYAOIKEUNK-PRJDIBJQSA-N
    • SMILES: OC([C@@H](CC1CNCC1)N)=O

Computed Properties

  • Exact Mass: 158.105527694g/mol
  • Monoisotopic Mass: 158.105527694g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3
  • Complexity: 149
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -3
  • Topological Polar Surface Area: 75.4Ų

(2R)-2-Amino-3-(pyrrolidin-3-yl)propanoic acid Pricemore >>

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Additional information on (2R)-2-Amino-3-(pyrrolidin-3-yl)propanoic acid

Introduction to (2R)-2-Amino-3-(pyrrolidin-3-yl)propanoic Acid (CAS No. 1313183-08-2)

(2R)-2-Amino-3-(pyrrolidin-3-yl)propanoic acid (CAS No. 1313183-08-2) is a unique and versatile compound that has garnered significant attention in the fields of medicinal chemistry, biochemistry, and pharmaceutical research. This amino acid derivative, also known as (2R)-APPA, is characterized by its chiral structure and the presence of a pyrrolidine ring, which imparts it with distinct chemical and biological properties.

The chemical structure of (2R)-2-Amino-3-(pyrrolidin-3-yl)propanoic acid consists of a central carbon atom bonded to an amino group, a carboxylic acid group, and a pyrrolidinyl substituent. The chiral center at the 2-position ensures that the compound exists in two enantiomeric forms, with the (R)-configuration being the biologically active form. The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, contributes to the compound's conformational flexibility and potential for forming hydrogen bonds, which are crucial for its interactions with biological targets.

In recent years, (2R)-2-Amino-3-(pyrrolidin-3-yl)propanoic acid has been extensively studied for its potential therapeutic applications. One of the most promising areas of research is its role as a neuroprotective agent. Studies have shown that (2R)-APPA can effectively protect neurons from oxidative stress and neurotoxicity, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. The compound's ability to modulate glutamate receptors and inhibit excitotoxicity further supports its neuroprotective properties.

Another significant area of interest is the use of (2R)-APPA in cancer research. Preclinical studies have demonstrated that (2R)-APPA can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The compound's mechanism of action involves the modulation of signaling pathways such as PI3K/Akt and MAPK, which are frequently dysregulated in cancer cells. These findings suggest that (2R)-APPA could be developed into a novel anticancer agent with broad-spectrum activity.

Beyond its therapeutic applications, (2R)-APPA has also been explored for its biomimetic properties. The compound's structural similarity to natural amino acids makes it an attractive building block for the synthesis of peptides and peptidomimetics. Researchers have utilized (2R)-APPA to design and synthesize bioactive peptides with enhanced stability and bioavailability. These peptides have shown promise in various biomedical applications, including drug delivery systems and tissue engineering.

The synthesis of (2R)-2-Amino-3-(pyrrolidin-3-yl)propanoic acid has been optimized through several synthetic routes, each offering unique advantages in terms of yield, purity, and scalability. One common approach involves the asymmetric synthesis of the chiral center using chiral catalysts or auxiliaries. Another method involves the stereoselective reduction of a suitable prochiral precursor followed by functional group transformations to introduce the amino and carboxylic acid functionalities. Advances in synthetic chemistry have made it possible to produce (2R)-APPA on a large scale with high enantiomeric purity, facilitating its use in both academic research and industrial applications.

In terms of pharmacokinetics, (2R)-APPA exhibits favorable properties that make it suitable for pharmaceutical development. The compound has good solubility in both aqueous and organic solvents, which facilitates its formulation into various dosage forms such as tablets, capsules, and injectable solutions. Preclinical studies have shown that (2R)-APPA has acceptable oral bioavailability and a reasonable half-life in vivo, allowing for sustained therapeutic effects. Additionally, the compound has demonstrated low toxicity in animal models, suggesting a favorable safety profile.

The clinical potential of (2R)-APPA is currently being evaluated through several ongoing clinical trials. Early-phase trials have focused on assessing the safety and tolerability of the compound in healthy volunteers and patients with specific diseases. Preliminary results have been promising, with no major adverse effects reported at therapeutic doses. Further clinical studies are needed to fully elucidate the efficacy and safety profile of (2R)-APPA in larger patient populations.

In conclusion, (2R)-2-Amino-3-(pyrrolidin-3-yl)propanoic acid (CAS No. 1313183-08-2) is a multifaceted compound with significant potential in various areas of biomedical research and pharmaceutical development. Its unique chemical structure, coupled with its diverse biological activities, makes it an attractive candidate for further investigation and application in the treatment of neurodegenerative diseases, cancer, and other medical conditions. As research continues to advance our understanding of this compound's properties and mechanisms of action, it is likely that new opportunities for therapeutic innovation will emerge.

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